molecular formula C19H20N4O2 B10936862 [6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone

[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10936862
M. Wt: 336.4 g/mol
InChI Key: GOIBLMGMJQBYLY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with a methoxyphenyl group and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the methoxyphenyl group and the pyrrolidinylmethanone moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions: 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
  • Reduction : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology and Medicine: In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and methoxyphenyl-substituted molecules. Examples include:

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • Bupropion hydrochloride related compounds

Uniqueness: What sets 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H20N4O2/c1-22-18-16(12-20-22)15(19(24)23-9-3-4-10-23)11-17(21-18)13-5-7-14(25-2)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

GOIBLMGMJQBYLY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCC4

Origin of Product

United States

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